molecular formula C12H14O5 B1594433 Ethyl (4-formyl-2-methoxyphenoxy)acetate CAS No. 51264-70-1

Ethyl (4-formyl-2-methoxyphenoxy)acetate

Cat. No. B1594433
CAS RN: 51264-70-1
M. Wt: 238.24 g/mol
InChI Key: SVYWLZTVBMJCGG-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C12H14O5 . It has a molecular weight of 238.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl (4-formyl-2-methoxyphenoxy)acetate is 1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-7H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl (4-formyl-2-methoxyphenoxy)acetate has a boiling point of 358.3±27.0 °C at 760 mmHg and a melting point of 94 °C . It has a density of 1.2±0.1 g/cm3 . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Anti-mycobacterial Activities

Ethyl (4-formyl-2-methoxyphenoxy)acetate derivatives have been explored for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis. This research has involved synthesizing phenoxy acetic acid derivatives and evaluating their effectiveness against this pathogen (Yar, Siddiqui, & Ali, 2006). Similarly, Shaharyar, Siddiqui, and Ali (2006) conducted research in this area, providing further insights into the potential of these compounds in treating tuberculosis (Shaharyar, Siddiqui, & Ali, 2006).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of 1,3,4-thiadiazole derivatives of ethyl (4-formyl-2-methoxyphenoxy)acetate. These compounds have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Chemical Structure Analysis

There's also research focused on the structural analysis of ethyl (4-formyl-2-methoxyphenoxy)acetate-related compounds. For example, Liu and Gao (2012) synthesized a related compound and analyzed its structure, contributing to a better understanding of its chemical properties (Liu & Gao, 2012).

Safety And Hazards

The compound is associated with certain hazards. The hazard statements for Ethyl (4-formyl-2-methoxyphenoxy)acetate include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, and P501 .

properties

IUPAC Name

ethyl 2-(4-formyl-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYWLZTVBMJCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359527
Record name Ethyl (4-formyl-2-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-formyl-2-methoxyphenoxy)acetate

CAS RN

51264-70-1
Record name Acetic acid, 2-(4-formyl-2-methoxyphenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51264-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4-formyl-2-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask containing vanillin (20 g, 0.13 mol), ethyl bromoacetate (28.4 g, 0.17 mol) and potassium carbonate (32.7 g, 0.24 mol) and acetone 200 mL were heated to reflux for 3 hours. The reaction was allowed to come to rt. The acetone was stripped off and the residue partitioned between water and ethyl acetate. The ethyl acetate was washed with brine and dried over magnesium sulfate. The organic layer was concentrated and the solid triturated with hexanes to yield 28.4 grams of example No. 169.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound was prepared according to general procedure E with vanillin (5.3 mmol) in dry acetone (20 ml), anhydrous K2CO3 (6.8 mmol), and ethylbromoacetate (6.3 mmol) at reflux for 1 h. Ethanol was added and evaporated by azeotropic distillation with ethylbromoacetate. 980 mg of pure compound were obtained (78% yield). 1H NMR (250 MHz, CDCl3): δ 1.23 (m, 3H), 3.88 (s, 3H), 4.21 (m, 2H), 4.78 (s, 2H), 6.90 (m, 1H), 7.38 (m 2H), 9.80 (s, 1H) 13C NMR (63 MHz, CDCl3): δ 13.9, 55.7, 61.2, 65.6, 109.8, 112.3, 125.7, 130.8, 149.7, 152.4, 167.9, 190.6 MS (ESI): m/z 253.0 [M+H]+.
Quantity
5.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
6.8 mmol
Type
reactant
Reaction Step Two
Quantity
6.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Fabbri - 2005 - iris.uniroma1.it
White-rot fungi are the basidiomycetes responsible for the fastest and most extensive degradation of lignin. 1 One of the most important white-rot fungus is Phanerochaete …
Number of citations: 2 iris.uniroma1.it

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